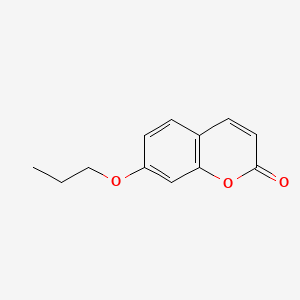
4-(Heptyloxy)-4'-biphenylcarboxylic acid
Übersicht
Beschreibung
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a chemical compound with the molecular formula C14H20O3 . It has a molecular weight of 236.31 . This compound is used as an intermediate for the synthesis of liquid crystals including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds .
Molecular Structure Analysis
The molecular structure of “4-(Heptyloxy)-4’-biphenylcarboxylic acid” can be represented by the SMILES string CCCCCCCOc1ccc(cc1)C(O)=O . This indicates that the compound consists of a benzoic acid group (C6H4CO2H) attached to a heptyloxy group (CH3(CH2)6O) .
Physical And Chemical Properties Analysis
“4-(Heptyloxy)-4’-biphenylcarboxylic acid” is a white crystalline solid . It has a melting point of about 140-145°C . It is soluble in water, methanol, acetone, and ethanol . The solubility in water can be increased by adding sodium hydroxide or potassium hydroxide to the solution .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
59748-17-3 |
|---|---|
Produktname |
4-(Heptyloxy)-4'-biphenylcarboxylic acid |
Molekularformel |
C20H24O3 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-(4-heptoxyphenyl)benzoic acid |
InChI |
InChI=1S/C20H24O3/c1-2-3-4-5-6-15-23-19-13-11-17(12-14-19)16-7-9-18(10-8-16)20(21)22/h7-14H,2-6,15H2,1H3,(H,21,22) |
InChI-Schlüssel |
BDDYPNQQJHNKSC-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)


